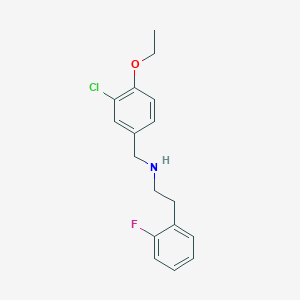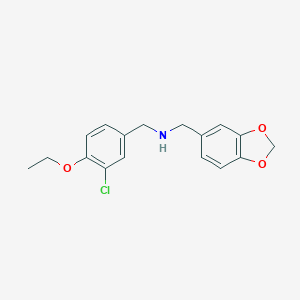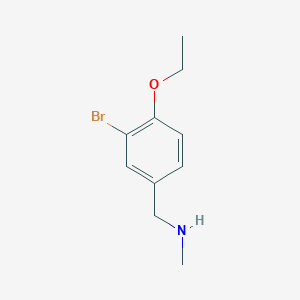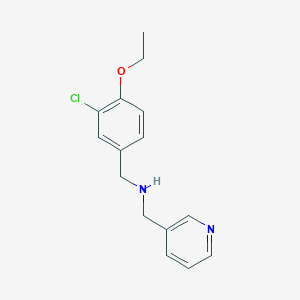![molecular formula C17H19N5O2 B275932 N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}ethanamine](/img/structure/B275932.png)
N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}ethanamine, also known as MTA, is a synthetic compound that has been studied for its potential use in scientific research. It is a selective norepinephrine-dopamine reuptake inhibitor (NDRI) that has been shown to have potential applications in the treatment of various neurological disorders.
Mecanismo De Acción
N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}ethanamine works by blocking the reuptake of dopamine and norepinephrine, which increases the levels of these neurotransmitters in the brain. This leads to increased activity in the prefrontal cortex, which is responsible for executive functions such as attention, working memory, and decision-making.
Biochemical and Physiological Effects:
N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}ethanamine has been shown to increase dopamine and norepinephrine levels in the brain, which can improve cognitive function and mood. It has also been shown to increase heart rate and blood pressure, which can be attributed to its sympathomimetic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}ethanamine in lab experiments is its selectivity for dopamine and norepinephrine reuptake inhibition, which allows for more targeted effects on the brain. However, one limitation is the lack of long-term studies on the safety and efficacy of N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}ethanamine, which limits its potential use in clinical settings.
Direcciones Futuras
For N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}ethanamine research include investigating its potential use in the treatment of other neurological disorders, such as Parkinson's disease and schizophrenia. Additionally, further studies are needed to determine the long-term safety and efficacy of N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}ethanamine, as well as its potential for abuse and addiction. Finally, research on the development of more selective and potent NDRI compounds could lead to the development of more effective treatments for neurological disorders.
Métodos De Síntesis
N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}ethanamine can be synthesized using a multistep process that involves the reaction of 3-methoxy-4-hydroxybenzaldehyde with 1-phenyltetrazole in the presence of a base. The resulting product is then reduced to the corresponding alcohol using sodium borohydride, followed by the reaction with ethyl bromide to form N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}ethanamine.
Aplicaciones Científicas De Investigación
N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}ethanamine has been studied for its potential use in the treatment of various neurological disorders, including attention deficit hyperactivity disorder (ADHD), depression, and addiction. It has been shown to increase the levels of dopamine and norepinephrine in the brain, which can improve cognitive function and mood.
Propiedades
Nombre del producto |
N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}ethanamine |
|---|---|
Fórmula molecular |
C17H19N5O2 |
Peso molecular |
325.4 g/mol |
Nombre IUPAC |
N-[[3-methoxy-4-(1-phenyltetrazol-5-yl)oxyphenyl]methyl]ethanamine |
InChI |
InChI=1S/C17H19N5O2/c1-3-18-12-13-9-10-15(16(11-13)23-2)24-17-19-20-21-22(17)14-7-5-4-6-8-14/h4-11,18H,3,12H2,1-2H3 |
Clave InChI |
XZZLQNJJYFAEMQ-UHFFFAOYSA-N |
SMILES |
CCNCC1=CC(=C(C=C1)OC2=NN=NN2C3=CC=CC=C3)OC |
SMILES canónico |
CCNCC1=CC(=C(C=C1)OC2=NN=NN2C3=CC=CC=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[5-bromo-2-(pyridin-3-ylmethoxy)benzyl]propan-1-amine](/img/structure/B275849.png)
![N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]-N-propylamine](/img/structure/B275850.png)
![2-(2-{[4-(Methylsulfanyl)benzyl]amino}ethoxy)ethanol](/img/structure/B275851.png)
![4-[(Cyclooctylamino)methyl]benzoic acid](/img/structure/B275852.png)
![2-[(3-Bromo-4-ethoxybenzyl)amino]-1-phenylethanol](/img/structure/B275854.png)
![4-({[2-(2-Fluorophenyl)ethyl]amino}methyl)benzoic acid](/img/structure/B275857.png)



![1-[(3,5-Dichloro-4-ethoxybenzyl)amino]-2-propanol](/img/structure/B275863.png)

![N-[4-(benzyloxy)-3-chlorobenzyl]-N-(3-pyridinylmethyl)amine](/img/structure/B275867.png)

![4-{[(1-Hydroxy-2-methylpropan-2-yl)amino]methyl}benzoic acid](/img/structure/B275872.png)